molecular formula C14H7Cl3O2 B8501201 1-(4-Chlorophenyl)-2-(2,4-dichlorophenyl)ethane-1,2-dione CAS No. 489447-65-6

1-(4-Chlorophenyl)-2-(2,4-dichlorophenyl)ethane-1,2-dione

Cat. No. B8501201
CAS RN: 489447-65-6
M. Wt: 313.6 g/mol
InChI Key: JEHBJHIEQNHRKY-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-2-(2,4-dichlorophenyl)ethane-1,2-dione is a useful research compound. Its molecular formula is C14H7Cl3O2 and its molecular weight is 313.6 g/mol. The purity is usually 95%.
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properties

CAS RN

489447-65-6

Molecular Formula

C14H7Cl3O2

Molecular Weight

313.6 g/mol

IUPAC Name

1-(4-chlorophenyl)-2-(2,4-dichlorophenyl)ethane-1,2-dione

InChI

InChI=1S/C14H7Cl3O2/c15-9-3-1-8(2-4-9)13(18)14(19)11-6-5-10(16)7-12(11)17/h1-7H

InChI Key

JEHBJHIEQNHRKY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)C(=O)C2=C(C=C(C=C2)Cl)Cl)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)ethanone (2.7 g, 9.01 mmol) was dissolved in 1,2-dichloroethane (25 ml) and freshly made PCC (3.89 g, 18.02 mmol), pyridine (1.43 g, 18.02 mmol) and molecular sieves were added. The reaction mixture was refluxed under inert atmosphere overnight. The solution was cooled to 25° C., filtered through Silica and then solvent was evaporated under reduced pressure. The crude product (1.9 g, 66%) was used directly in the next step. 1H NMR (500 MHz) δ 7.97 (d, 2H), 7.84 (d, 1H), 7.52 (d, 2H), 7.46 (s, 1H), 7.44 (d, 1H).
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
3.89 g
Type
reactant
Reaction Step Two
Quantity
1.43 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 100 g (0.33 mol) of 2-(4-chlorophenyl)-1-(2,4-dichlorophenyl)ethanone in 1 L of DMSO, 75 g (0.42 mol) of NBS was added and the mixture was stirred over a weekend. The reaction was poured into 8 L of water and stirred for 30 min. The yellow solid formed was filtered and dried. This solid was purified by passing through a plug of 1 Kg of silica gel using hexane and 5% EtOAc-hexane to isolate the title compound. 1H NMR: (500 MHz, CDCl3): δ 7.4–8.0 (m, 7H).
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
75 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
Name
Quantity
8 L
Type
reactant
Reaction Step Two

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